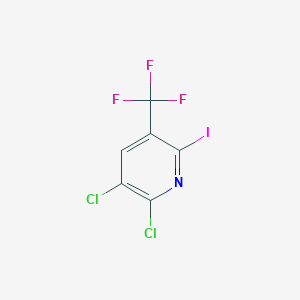

2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine

Beschreibung

2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5, chlorine atoms at positions 2 and 3, and an iodine atom at position 6. The iodine substituent at position 6 is particularly notable, as it introduces steric bulk and distinct electronic effects compared to lighter halogens like chlorine or bromine.

Eigenschaften

Molekularformel |

C6HCl2F3IN |

|---|---|

Molekulargewicht |

341.88 g/mol |

IUPAC-Name |

2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6HCl2F3IN/c7-3-1-2(6(9,10)11)5(12)13-4(3)8/h1H |

InChI-Schlüssel |

CVBMTRJVFYWSCW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC(=C1Cl)Cl)I)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 2-Chloro-5-(chloromethyl)pyridine is used as the initial substrate.

- Through chlorination and fluorination steps, the trifluoromethyl group is introduced at the 5-position.

- Chlorination at the 3-position completes the dichloro substitution.

Chlorination and Fluorination Process

A patented method (CN106008330A) describes the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Stir 2-chloro-5-(chloromethyl)pyridine in reactor, heat with steam | Heating jacket, stirring | Prepares for chlorination |

| 2 | Introduce chlorine gas | 75–80 °C, chlorine feed rate 15–40 kg/h | Converts chloromethyl to trichloromethyl |

| 3 | On-ring chlorination with antimony trichloride catalyst | 125–140 °C, chlorine feed 20–30 kg/h | Produces 2,3-dichloro-5-(trichloromethyl)pyridine |

| 4 | Fluorination with hydrogen fluoride gas | 120–135 °C, HF:substrate molar ratio 1:1 to 2:1 | Converts trichloromethyl to trifluoromethyl |

| 5 | Washing, steam distillation, pH adjustment (6–8), rectification | Standard purification | Yields high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine |

This method uses antimony trichloride as a catalyst for on-ring chlorination, which improves reaction speed and yield compared to tungsten hexachloride catalysts used previously. The fluorination step employs anhydrous hydrogen fluoride under controlled temperature and pressure to achieve trifluoromethyl substitution.

Alternative Fluorination Catalysts and Conditions

Another patent (US4650875A) reports:

- Use of metal halide catalysts such as ferric chloride (FeCl3) or ferric fluoride (FeF3) in catalytic amounts (1–10 mol%).

- Fluorination conducted at 170–180 °C under superatmospheric pressure (~15 psig).

- Reaction time approximately 25 hours.

- The process converts 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine with high yield.

Iodination at the 6-Position

The iodination step to introduce iodine at the 6-position (yielding 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine) is less directly documented for the trifluoromethyl derivative but can be inferred from analogous methods used for 2,3-dichloro-5-iodopyridine (US4517368A):

- Lithiation followed by iodine quenching : 5-bromo-2,3-dichloropyridine is lithiated at low temperature (≤ -78 °C) with n-butyllithium to form 2,3-dichloro-5-lithiopyridine, then reacted with iodine to yield 2,3-dichloro-5-iodopyridine.

- Chlorinating and iodinating hydroxypyridine derivatives : 5-chloro-6-hydroxynicotinic acid is iodinated in alkaline iodide solution, then chlorinated to form the iodopyridine.

For trifluoromethyl derivatives, a similar approach can be adapted:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Lithiation of 2,3-dichloro-5-(trifluoromethyl)pyridine precursor | Low temperature (-78 °C), n-butyllithium | Forms lithiated intermediate |

| 2 | Quenching with iodine | Low temperature | Introduces iodine at 6-position |

| 3 | Purification | Extraction, recrystallization | Isolates final product |

| Parameter | Method A (CN106008330A) | Method B (US4650875A) | Lithiation/Iodination (US4517368A) |

|---|---|---|---|

| Starting Material | 2-chloro-5-(chloromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | 5-bromo-2,3-dichloropyridine or hydroxynicotinic acid |

| Chlorination Catalyst | Antimony trichloride | FeCl3 or FeF3 | N/A |

| Chlorination Temp. | 125–140 °C | 170–180 °C | N/A |

| Fluorination Reagent | Hydrogen fluoride gas | Anhydrous liquid HF | N/A |

| Fluorination Temp. | 120–135 °C | 170–180 °C | N/A |

| Fluorination Pressure | Atmospheric | 5–1200 psig (preferably 15 psig) | N/A |

| Iodination Method | N/A | N/A | Lithiation with n-butyllithium, then iodine quench |

| Iodination Temp. | N/A | N/A | ≤ -78 °C |

| Reaction Time | Hours to days | ~25 hours | Minutes to hours |

| Purification | Washing, steam distillation, pH adjustment, rectification | Distillation | Extraction, recrystallization |

| Yield | Improved by catalyst choice | High yield reported | Moderate to high yield |

- The preparation of 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine involves a multi-step synthesis with careful control of halogenation and fluorination reactions.

- Using antimony trichloride as a catalyst for on-ring chlorination significantly improves reaction time and product purity compared to older methods employing tungsten hexachloride.

- Fluorination with anhydrous hydrogen fluoride under controlled temperature and pressure yields high-purity trifluoromethyl-substituted pyridines.

- Iodination at the 6-position is effectively achieved via low-temperature lithiation followed by iodine quenching, a method proven for related dichloroiodopyridines.

- The combination of these methods provides a practical and scalable route to the target compound, suitable for industrial production.

- Optimization of reaction conditions such as temperature, catalyst loading, and purification steps is critical for maximizing yield and purity.

The authoritative preparation of 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine integrates advanced chlorination, fluorination, and iodination techniques. The state-of-the-art method employs:

- Chlorination of 2-chloro-5-(chloromethyl)pyridine with antimony trichloride catalyst,

- Fluorination with hydrogen fluoride under elevated temperature and pressure,

- Lithiation-iodination sequence for selective introduction of iodine.

These methods are supported by patents and scientific literature, demonstrating their reliability and efficiency for producing this valuable pyridine derivative.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of bioactive compounds for pharmaceutical research.

Medicine: Potential use in drug discovery and development due to its unique chemical properties.

Industry: In the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These interactions can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Pyridine Derivatives

Positional Isomers and Halogen Variations

- Cl at 2 and 3, I at 6 in the target compound). For example, iodine at position 3 may deactivate the ring differently compared to position 6, influencing downstream functionalization .

2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045–84–7, ):

Lacking the iodine at position 6, this compound serves as a precursor in synthesizing the target molecule. Its regulatory status under PMN P–83–237 highlights its industrial significance, though the absence of iodine reduces its molecular weight and lipophilicity compared to the iodinated derivative .5-Chloro-3-iodo-2-methoxypyridine ():

Substitution of -CF₃ with -OCH₃ at position 2 and chlorine at position 5 demonstrates how electron-donating groups (e.g., methoxy) can counteract the electron-withdrawing effects of halogens, altering solubility and reactivity .

Trifluoromethyl-Containing Analogues

6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanyl-[1,2,4]triazolo[1,1,5-a]pyrimidine ():

This complex heterocycle incorporates a trifluoromethylpyridine moiety as a building block. The -CF₃ group enhances metabolic stability in agrochemical applications, a trait shared with the target compound. However, the additional triazolopyrimidine ring system introduces distinct pharmacophoric features .- Tetrahydrothieno[2,3-c]pyridine derivatives (): Compounds like 5m (3-trifluoromethyl-substituted) exhibit higher inhibitory potency (IC₅₀ = 2.02 μM) compared to 4-substituted analogues.

Regulatory and Physicochemical Properties

- Regulatory Status :

While 2,3-dichloro-5-(trifluoromethyl)pyridine is subject to EPA reporting (PMN P–83–237), the iodinated derivative may face additional scrutiny due to iodine’s environmental persistence . - Physicochemical Data: Molecular Weight: Heavier than non-iodinated analogues (e.g., 2,3-dichloro-5-CF₃-pyridine: ~230 g/mol vs. ~360 g/mol for the iodinated derivative).

Biologische Aktivität

2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine (CAS No. 1645290-58-9) is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple halogens and a trifluoromethyl group, which may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClFIN |

| Molecular Weight | 303.92 g/mol |

| CAS Number | 1645290-58-9 |

The biological activity of 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and enabling the compound to reach intracellular targets effectively.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, similar to other pyridine derivatives known for their enzyme-modulating effects.

- Receptor Interaction : It may act as a modulator of receptor activity, influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

Studies have indicated that halogenated pyridines exhibit significant antimicrobial properties. The presence of chlorine and iodine atoms in 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine enhances its efficacy against a range of microbial strains.

Anticancer Properties

Recent research has explored the potential anticancer effects of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC values in the low micromolar range.

- Mechanistic Insights : Further investigations revealed that treatment with 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine led to increased levels of reactive oxygen species (ROS), suggesting an oxidative stress mechanism contributing to its anticancer activity.

- Comparative Analysis : In comparison with other trifluoromethylated pyridines, this compound exhibited superior potency against certain cancer types, highlighting its potential as a lead compound for drug development.

Comparative Table of Similar Compounds

| Compound Name | Biological Activity | IC (µM) |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Antimicrobial | 15 |

| 2-Chloro-6-(trifluoromethyl)pyridine | Anticancer | 10 |

| 2-Iodo-5-(trifluoromethyl)pyridine | Enzyme Inhibition | 20 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation of a pyridine precursor. For example:

- Step 1 : Trifluoromethylation at the 5-position using CF₃Cu or CF₃SiMe₃ under palladium catalysis .

- Step 2 : Chlorination at 2- and 3-positions using PCl₅ or SOCl₂ under reflux conditions .

- Step 3 : Iodination at the 6-position via halogen exchange (e.g., using NaI in the presence of CuI at 120°C) .

- Key Considerations : Temperature and stoichiometry critically affect regioselectivity. Excess iodinating agents may lead to overhalogenation. Monitor reactions via TLC or GC-MS.

Q. How can the reactivity of the iodine substituent be exploited in cross-coupling reactions?

- Methodology : The iodine atom at position 6 participates in Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki Reaction : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C to form biaryl derivatives .

- Ullmann Coupling : Employ CuI with amines or thiols in DMF at 100°C for C–N or C–S bond formation .

- Analytical Validation : Confirm coupling efficiency via ¹H/¹³C NMR (shift changes at C-6) and HRMS.

Q. What analytical techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~ 341.8 g/mol) .

- X-ray Crystallography : Resolve steric effects from chlorine/iodine substituents (see similar structures in ) .

Advanced Research Questions

Q. How does the electronic interplay between chlorine, iodine, and the trifluoromethyl group influence regioselectivity in electrophilic substitutions?

- Mechanistic Insight :

- The trifluoromethyl group is electron-withdrawing, deactivating the pyridine ring. Chlorine at 2- and 3-positions further directs electrophiles to the 4-position (para to CF₃) .

- Iodine’s polarizability stabilizes transition states in meta-directing reactions, competing with CF₃ effects.

Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?

- Stability Data :

- Acidic Conditions (pH < 3) : Deiodination observed at >60°C (monitor via iodide ion-selective electrode) .

- Basic Conditions (pH > 10) : Hydrolysis of chlorine substituents occurs, forming hydroxyl derivatives (e.g., 2,3-dihydroxy-6-iodo-5-CF₃-pyridine) .

- Oxidative Conditions (H₂O₂, KMnO₄) : CF₃ group remains intact, but iodine may oxidize to iodoso intermediates .

- Mitigation Strategies : Use inert atmospheres and low temperatures for reactive conditions.

Q. How can this compound serve as a scaffold for bioactive molecule development?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.